N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide
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Description
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
BenchChem offers high-quality N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The dibenzo[b,f][1,4]oxazepine core is a versatile scaffold for the synthesis of a wide range of heterocyclic compounds. Kumar et al. (2007) have demonstrated the utility of a dibenzo[b,f][1,4]oxazepin derivative for the regiospecific annulation of heterocycles, showcasing its potential in creating novel compounds with varied biological activities (Kumar, Ila, & Junjappa, 2007). Furthermore, the study by Gerasimova et al. (1989) on polyfluorinated dibenz[b,f][1,4]oxazepines reveals the chemical modifications possible on this core, enhancing its pharmacological profile (Gerasimova, Konstantinova, & Petrenko, 1989).
Biological Activities and Potential Therapeutic Applications
Dibenzo[b,f][1,4]oxazepine derivatives have been explored for their biological activities, especially in the context of antiallergic and anti-inflammatory effects. Ohshima et al. (1992) synthesized a series of dibenzo[b,e]oxepin derivatives, demonstrating potent antiallergic activity, highlighting the therapeutic potential of these compounds in treating allergic responses (Ohshima et al., 1992). Additionally, Ackrell et al. (1978) explored acetic acid derivatives of tricyclic systems including dibenz[b,f]oxepin for anti-inflammatory activity, identifying compounds with promising efficacy in animal models (Ackrell et al., 1978).
Pharmacological Research
Naporra et al. (2016) conducted a study on dibenzo[b,f][1,4]oxazepines, focusing on their pharmacology at histamine receptors and other GPCRs. They found that specific chlorine substitution patterns could significantly impact receptor selectivity and specificity, providing insights into designing receptor-specific drugs (Naporra et al., 2016).
properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-7-10-17(11-8-15)28-14-22(26)24-16-9-12-20-18(13-16)23(27)25(2)19-5-3-4-6-21(19)29-20/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZMZMKYXGHJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide |
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